Osanetant was initially developed by pharmaceutical companies as part of research into treatments for conditions such as anxiety and depression. The compound is derived from a class of compounds known as neurokinin receptor antagonists, which have been studied for their ability to interfere with the action of neurokinins, particularly substance P.
Osanetant is classified under the following categories:
The synthesis of Osanetant typically involves multi-step organic reactions. The primary synthetic route includes the following steps:
The synthesis process may employ techniques such as:
Osanetant has a complex molecular structure characterized by specific functional groups that contribute to its biological activity. The molecular formula is typically represented as C₁₉H₂₃N₃O₂S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Osanetant participates in various chemical reactions that are relevant to its synthesis and potential degradation pathways. Key reactions include:
These reactions are often monitored using techniques such as high-performance liquid chromatography to ensure that desired products are formed without significant by-products.
Osanetant exerts its pharmacological effects primarily through selective antagonism of neurokinin-1 receptors. This mechanism involves:
Pharmacological studies have shown that Osanetant can significantly reduce anxiety-like behaviors in animal models, supporting its potential therapeutic use in treating anxiety disorders.
Relevant analyses include differential scanning calorimetry and thermogravimetric analysis to assess thermal stability.
Osanetant has several potential applications in scientific research:
Osanetant (designated SR-142,801 during development) emerged from Sanofi-Synthelabo's research laboratories in the mid-1990s as the first potent and selective non-peptide antagonist of the neurokinin-3 (NK3) receptor. This breakthrough represented a significant advancement in tachykinin receptor pharmacology, as previous antagonists were peptide-based with limited therapeutic utility. The compound demonstrated high affinity binding for human and guinea pig NK3 receptors (Ki = 0.8 nM), though interestingly, it exhibited lower affinity for rat NK3 receptors, highlighting species-specific pharmacological profiles [1] [5].
The chemical structure of osanetant features a complex piperidine-based scaffold with the systematic name N-(1-{3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl}-4-phenylpiperidin-4-yl)-N-methylacetamide and a molecular weight of 606.63 g/mol. Multiple synthetic routes were developed for its production, including a convergent synthesis approach published in Bioorganic & Medicinal Chemistry Letters that optimized yield and purity for clinical supply [1] [4].
Mechanistically, osanetant functions through competitive inhibition at the orthosteric binding site of the NK3 receptor, a Gq-coupled receptor primarily activated by neurokinin B. Preclinical studies established that NK3 receptor antagonism modulates dopaminergic and serotonergic pathways in the central nervous system. Specifically, osanetant was shown to reduce dopamine release in mesolimbic pathways, providing a theoretical foundation for its potential antipsychotic effects without inducing extrapyramidal symptoms typical of classical D2 receptor antagonists [3] [8].
Sanofi-Synthelabo advanced osanetant into clinical development based on compelling in vivo data. The compound exhibited robust efficacy in multiple animal models relevant to schizophrenia, including inhibition of apomorphine-induced climbing behavior and dizocilpine-induced hyperactivity. Additionally, osanetant demonstrated anxiolytic-like effects in conflict tests and blocked cocaine-induced behavioral activation in primate models, suggesting broader therapeutic potential for substance use disorders [1] [9].
Table 1: Key Preclinical Characteristics of Osanetant
Property | Characterization | Significance |
---|---|---|
Molecular Target | Neurokinin-3 (NK3) Receptor | First non-peptide antagonist of this receptor |
Binding Affinity (Ki) | 0.8 nM (human NK3 receptor) | High target specificity |
Selectivity | >100-fold over NK1 and NK2 receptors | Reduced risk of off-target effects |
Mechanism | Competitive orthosteric antagonist | Prevents neurokinin B signaling |
Primary CNS Effects | Modulates dopaminergic and serotonergic transmission | Potential for antipsychotic activity without motor side effects |
Despite promising phase IIa clinical results in schizophrenia, Sanofi-Aventis (formed by the merger of Sanofi-Synthelabo and Aventis in 2004) announced in August 2005 the complete cessation of osanetant's development. This decision was not based on safety concerns or demonstrable lack of efficacy, but rather reflected a strategic portfolio prioritization within the merged entity. The company implemented a sweeping R&D restructuring aimed at reducing pipeline duplication and focusing resources on programs with higher perceived commercial potential and clearer registration pathways [2] [5].
The discontinuation occurred shortly after osanetant had entered phase IIb development in February 2001. Earlier clinical trials, including a novel "Metatrial" protocol design, had demonstrated statistically significant improvements over placebo in global assessment of efficacy and positive symptom measures in schizophrenia patients. The Metatrial approach allowed concurrent evaluation of four potential antipsychotic compounds (including osanetant and eplivanserin) against shared placebo and active comparator (haloperidol) arms, significantly reducing patient recruitment requirements. Results indicated that osanetant possessed an efficacy profile comparable to haloperidol but with a potentially superior tolerability profile [2] [5].
Market considerations significantly influenced the discontinuation decision. Analysts from Lehman Brothers had previously estimated a modest peak sales projection of approximately $200 million by 2011, with a low probability of market entry (estimated at 10% in 1999). In the competitive antipsychotic market dominated by atypical agents with multi-billion dollar revenues, osanetant's commercial prospects were deemed insufficient to justify continued investment. Additionally, the compound had yielded inconclusive results in a phase II trial for severe depression, limiting its potential as a multi-indication asset [5].
Table 2: Osanetant Development Timeline and Termination Context
Year | Development Milestone | Corporate Context |
---|---|---|
Mid-1990s | Discovery and preclinical validation | Sanofi-Synthelabo research program |
1999 | Phase II trials in schizophrenia | Lehman Brothers projects $200M peak sales |
February 2001 | Advancement to phase IIb | Continued investment as standalone entity |
2004 | Sanofi-Synthelabo merges with Aventis | Portfolio review initiated |
August 2005 | Development cessation announced | Strategic pipeline prioritization post-merger |
The discontinuation of osanetant occurred alongside the termination of another neurokinin-targeting compound in Sanofi-Aventis's pipeline: eplivanserin (a serotonin-2A receptor antagonist). Both compounds were victims of the same portfolio rationalization, though their pharmacological profiles and clinical performance differed substantially. Eplivanserin, developed as a sleep maintenance agent for insomnia, shared the schizophrenia indication with osanetant in the Metatrial study where both demonstrated antipsychotic activity [2].
A critical distinction lies in their mechanistic approaches to schizophrenia treatment. While osanetant represented the novel NK3 receptor antagonism approach, eplivanserin operated through serotonin receptor modulation. Despite this difference, both agents showed similar efficacy profiles to haloperidol in the Metatrial, though neither demonstrated superiority to existing therapies. The concurrent discontinuation of both compounds reflected Sanofi-Aventis's broader strategic withdrawal from central nervous system drug development rather than compound-specific failures [2].
The fate of osanetant must also be contextualized within the broader landscape of NK3 antagonist development. GlaxoSmithKline's talnetant, another NK3 antagonist in development for schizophrenia, continued development briefly after osanetant's discontinuation but was ultimately terminated in 2008. Comparative pharmacological studies revealed important distinctions between these agents: while both demonstrated competitive binding at the orthosteric site, they showed divergent functional profiles in cellular calcium mobilization assays. Talnetant exhibited a normal Schild regression with slope near unity, whereas osanetant displayed an aberrant Schild plot with a steep slope (3.3 ± 0.5), suggesting complex receptor interactions despite similar binding kinetics [3].
The discontinuation of osanetant and other NK3 antagonists raised significant questions about the viability of NK3 inhibition as a therapeutic approach for schizophrenia. However, interest in NK3 receptor antagonism has resurged in recent years for entirely different indications. The 2023 FDA approval of fezolinetant for menopausal vasomotor symptoms and Bayer's 2024 New Drug Application submission for elinzanetant demonstrate the therapeutic repurposing potential of this mechanism. Notably, osanetant itself has been investigated by Acer Therapeutics for severe vasomotor symptoms, indicating renewed interest in its clinical application beyond psychiatric disorders [1] [6].
Table 3: Comparison of Terminated Neurokinin-Targeting Compounds from Sanofi-Aventis (2005)
Parameter | Osanetant | Eplivanserin |
---|---|---|
Molecular Target | Neurokinin-3 (NK3) Receptor | Serotonin-2A (5-HT2A) Receptor |
Primary Indication | Schizophrenia | Insomnia/Schizophrenia |
Mechanistic Class | Tachykinin Receptor Antagonist | Serotonin Receptor Antagonist |
Metatrial Results | Efficacy comparable to haloperidol | Efficacy comparable to haloperidol |
Additional Indications | Depression (inconclusive), Substance Use | Sleep maintenance |
Post-Discontinuation Status | Investigated for vasomotor symptoms | No further development |
CAS No.: 11088-09-8
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: